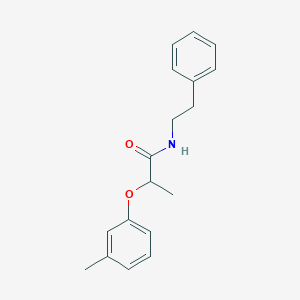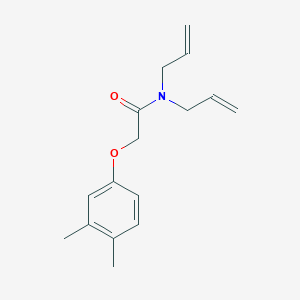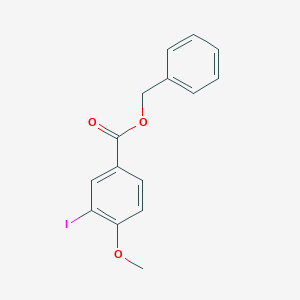![molecular formula C19H15N3O2S2 B250170 N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B250170.png)
N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. TAK-659 belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which have been shown to be effective in treating B-cell malignancies.
Mecanismo De Acción
N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide works by irreversibly binding to the active site of BTK, which prevents the enzyme from phosphorylating downstream targets involved in B-cell receptor signaling. This leads to the inhibition of B-cell activation, proliferation, and survival, ultimately leading to cancer cell death.
Biochemical and Physiological Effects:
N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide has been shown to inhibit B-cell proliferation and survival, induce apoptosis, and inhibit tumor growth. In addition, N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide has been shown to have a favorable safety profile, with few adverse effects reported in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide is its specificity for BTK, which makes it an attractive candidate for the treatment of B-cell malignancies. In addition, N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide has been shown to have a favorable safety profile, which makes it a promising candidate for further clinical development. One limitation of N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide is that it may not be effective in all patients with B-cell malignancies, and further research is needed to identify biomarkers that can predict response to treatment.
Direcciones Futuras
There are a number of future directions for research on N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide. One area of interest is the development of combination therapies that can enhance the efficacy of N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide in the treatment of B-cell malignancies. Another area of interest is the identification of biomarkers that can predict response to treatment, which could help to optimize patient selection for N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide therapy. Finally, further research is needed to elucidate the long-term safety and efficacy of N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide in clinical trials.
Métodos De Síntesis
The synthesis of N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide involves a series of chemical reactions that begin with the coupling of 2-aminobenzophenone with thiophene-2-carboxylic acid. The resulting intermediate is then reacted with phenyl isothiocyanate to form the carbamothioyl derivative. The final step involves the coupling of the carbamothioyl derivative with 2-aminophenylcarbamate to form N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide.
Aplicaciones Científicas De Investigación
N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide has been extensively studied for its potential use in cancer treatment. Specifically, it has been shown to be effective in treating B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). N-{[2-(phenylcarbamoyl)phenyl]carbamothioyl}thiophene-2-carboxamide works by inhibiting BTK, which is a key enzyme involved in B-cell receptor signaling. This leads to the inhibition of B-cell proliferation and survival, ultimately leading to cancer cell death.
Propiedades
Fórmula molecular |
C19H15N3O2S2 |
|---|---|
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
N-[[2-(phenylcarbamoyl)phenyl]carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H15N3O2S2/c23-17(20-13-7-2-1-3-8-13)14-9-4-5-10-15(14)21-19(25)22-18(24)16-11-6-12-26-16/h1-12H,(H,20,23)(H2,21,22,24,25) |
Clave InChI |
NQDGTDUKNSZANV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CS3 |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3,4-dimethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B250089.png)


![2-(3,4-dimethylphenoxy)-N-(2-{[(3,4-dimethylphenoxy)acetyl]amino}ethyl)acetamide](/img/structure/B250092.png)
![2-[(4-methoxybenzoyl)(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B250093.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-4-chlorobenzamide](/img/structure/B250094.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide](/img/structure/B250095.png)
![2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-N-phenylbenzamide](/img/structure/B250100.png)

![Tert-butyl 4-{[(3-bromo-4-methylbenzoyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B250106.png)
![Tert-butyl 4-[(biphenyl-4-ylcarbonyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B250107.png)
![4-chloro-N-[4-(propylsulfamoyl)phenyl]benzamide](/img/structure/B250108.png)
![4-({[(3-bromo-4-methylbenzoyl)amino]carbothioyl}amino)-N-isopropylbenzenesulfonamide](/img/structure/B250110.png)
![3-chloro-N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-1-benzothiophene-2-carboxamide](/img/structure/B250111.png)